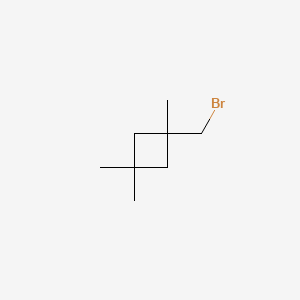
1-(Bromomethyl)-1,3,3-trimethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1,3,3-trimethylcyclobutane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of cyclobutane, characterized by a bromomethyl group attached to a cyclobutane ring that is further substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1,3,3-trimethylcyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation Reactions: Aldehydes, carboxylic acids.
科学的研究の応用
1-(Bromomethyl)-1,3,3-trimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(Bromomethyl)-1,3,3-trimethylcyclobutane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes deprotonation, leading to the formation of alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
1-Bromomethylcyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclobutane ring.
1-Bromomethyl-1,2,2-trimethylcyclopropane: Another brominated derivative with a different ring structure.
1-Bromomethyl-1,3,3-trimethylcyclopentane: Similar but with a cyclopentane ring.
Uniqueness: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane is unique due to its specific ring structure and substitution pattern, which confer distinct reactivity and properties compared to other brominated cycloalkanes. Its three methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable compound in synthetic chemistry.
生物活性
1-(Bromomethyl)-1,3,3-trimethylcyclobutane is a halogenated organic compound with potential applications in medicinal chemistry and materials science. Its unique structure allows for various chemical interactions, which may lead to significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- CAS Number : 2301532-90-9
- Molecular Formula : C8H15Br
- Molecular Weight : 195.11 g/mol
This compound exhibits biological activity primarily through its ability to interact with specific molecular targets. The bromomethyl group can participate in nucleophilic substitutions and electrophilic additions, allowing the compound to modify biological macromolecules such as proteins and nucleic acids. This reactivity may lead to inhibition or modulation of enzyme activity and receptor interactions.
Biological Activity
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Potential : Some halogenated compounds have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering cellular functions.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several halogenated cyclobutane derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro experiments were conducted to assess the cytotoxic effects of various brominated compounds on human cancer cell lines. The findings revealed that this compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 10 µM. Mechanistic studies indicated that the compound activated caspase pathways, leading to programmed cell death.
Research Findings
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Significant inhibition against S. aureus and E. coli | |
| Cytotoxicity in Cancer Cells | Induced apoptosis in MCF-7 cells at >10 µM | |
| Enzyme Interaction | Potential inhibitor of metabolic enzymes |
特性
分子式 |
C8H15Br |
|---|---|
分子量 |
191.11 g/mol |
IUPAC名 |
1-(bromomethyl)-1,3,3-trimethylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-7(2)4-8(3,5-7)6-9/h4-6H2,1-3H3 |
InChIキー |
NCBRQJPKWFDGTB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(C)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















